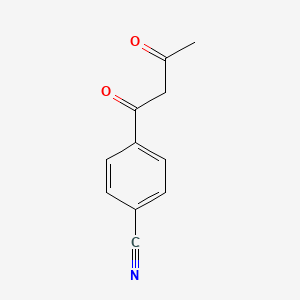

4-(3-Oxobutanoyl)benzonitrile

Description

Significance of Beta-Keto Nitriles in Modern Organic Synthesis

Beta-keto nitriles are a class of organic compounds characterized by a ketone functional group at the β-position relative to a nitrile group. This unique arrangement of electron-withdrawing groups imparts a high degree of reactivity and synthetic versatility, making them valuable intermediates in organic synthesis. rsc.orgbldpharm.comsemanticscholar.orggoogle.com The methylene (B1212753) group flanked by the ketone and nitrile is particularly acidic, readily forming a stabilized carbanion that can participate in a wide array of carbon-carbon bond-forming reactions.

These compounds serve as precursors for a diverse range of molecular structures, including various cyclic hydrocarbons, aromatic compounds, and especially heterocyclic systems. rsc.orgbldpharm.comsemanticscholar.orggoogle.com The methodologies for their application are extensive and include cascade, domino, and sequential reactions, often facilitated by various catalysts. rsc.orgsemanticscholar.orggoogle.com The ability of β-keto nitriles to undergo cyclization and condensation reactions makes them key starting materials for the synthesis of biologically relevant scaffolds such as pyridines, pyrimidines, and pyrazoles. bldpharm.comgoogle.com Their utility is further underscored by their role in the synthesis of pharmaceuticals and agrochemicals. bldpharm.com

Role of 4-(3-Oxobutanoyl)benzonitrile as a Versatile Synthetic Precursor

This compound embodies the synthetic utility of the β-keto nitrile class, with the added functionality of the benzonitrile (B105546) moiety. This allows for the introduction of a cyano-substituted phenyl group into target molecules, a common feature in many biologically active compounds. Its role as a versatile precursor is demonstrated in its application in the synthesis of various heterocyclic and carbocyclic systems.

A notable application of this compound is in the synthesis of substituted pyrroles. For instance, it serves as a starting material for the preparation of (E)-tert-Butyl 4-(p-cyanophenyl)-4-oxobut-2-en-2-yl(prop-2-yn-1-yl)carbamate. semanticscholar.org This reaction involves the initial formation of an NH-enaminone by reacting this compound with propargylamine, which is then further elaborated. semanticscholar.org

Furthermore, the reactivity of the dicarbonyl moiety in this compound allows for its conversion into other useful intermediates. For example, it can be transformed into 4-(2-Diazo-3-oxobutanoyl)benzonitrile. kuleuven.be This diazo compound is a valuable precursor for the synthesis of pyridazine (B1198779) heterocycles through a Diaza-Wittig reaction. kuleuven.be The compound has also been utilized in the synthesis of pyrazole (B372694) derivatives, which are of interest in medicinal chemistry. google.com

General Academic Relevance of the Compound in Chemical Research

The academic relevance of this compound extends from fundamental studies of reaction mechanisms to its application in the synthesis of complex organic molecules. Its bifunctional nature allows for selective transformations, providing a platform for investigating the chemoselectivity of various reagents and reaction conditions.

In the field of medicinal chemistry, the benzonitrile group is a recognized pharmacophore found in numerous therapeutic agents. Therefore, this compound serves as a valuable building block for the synthesis of potential drug candidates. Its use in constructing heterocyclic scaffolds, which are prevalent in pharmaceuticals, highlights its importance in drug discovery research. openmedicinalchemistryjournal.com For example, it has been used as a precursor in the development of compounds with potential antiviral activity. google.com

The compound's utility is not limited to heterocyclic synthesis. The reactive methylene and carbonyl groups can be exploited in a variety of other transformations, making it a versatile tool for organic chemists exploring new synthetic methodologies. The continued exploration of the reactivity of this compound and other β-keto nitriles is an active area of research, with the potential to uncover novel synthetic pathways and molecular structures.

Chemical and Physical Properties

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 62585-03-9 |

| Molecular Formula | C₁₁H₉NO₂ |

| Molecular Weight | 187.19 g/mol |

| Physical Form | Solid |

| Storage | Sealed in dry, room temperature |

Table 1: General chemical and physical properties of this compound. sigmaaldrich.com

Spectroscopic Data

| Type | Data |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.95-7.92 (m, 2H), 7.73-7.71 (m, 2H), 6.17 (s, 1H), 2.22 (s, 3H) |

Table 2: ¹H NMR data for this compound. google.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(3-oxobutanoyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c1-8(13)6-11(14)10-4-2-9(7-12)3-5-10/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPPYFHIHQNTNHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)C1=CC=C(C=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70491880 | |

| Record name | 4-(3-Oxobutanoyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70491880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62585-03-9 | |

| Record name | 4-(3-Oxobutanoyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70491880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 3 Oxobutanoyl Benzonitrile

Established Reaction Pathways for the Preparation of 4-(3-Oxobutanoyl)benzonitrile

The most prominent and chemically efficient method for preparing β-dicarbonyl compounds like this compound is the Crossed Claisen Condensation . numberanalytics.comlibretexts.org This reaction involves the condensation between an ester that cannot form an enolate (lacks α-hydrogens) and a ketone that can. organic-chemistry.orglscollege.ac.in

In a proposed synthesis for this compound, the reactants would be:

Methyl 4-cyanobenzoate (B1228447) : An aromatic ester that serves as the non-enolizable electrophile. Its carbonyl carbon is the target for nucleophilic attack.

Acetone (B3395972) : A simple ketone with acidic α-protons, which can be deprotonated by a strong base to form a nucleophilic enolate.

The reaction mechanism proceeds through the following key steps:

Enolate Formation : A strong base removes an α-proton from acetone to form a resonance-stabilized enolate anion.

Nucleophilic Attack : The acetone enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of methyl 4-cyanobenzoate. This forms a tetrahedral intermediate.

Elimination : The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a methoxide (B1231860) ion (⁻OCH₃) as the leaving group. The final product is the β-diketone, this compound.

An alternative, though less favorable, pathway is the Friedel-Crafts Acylation . wikipedia.orglibretexts.org This would involve the reaction of benzonitrile (B105546) with an acetoacetylating agent (like acetoacetyl chloride) in the presence of a strong Lewis acid catalyst such as aluminum chloride (AlCl₃). chemguide.co.uk However, the nitrile group (-CN) is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution, making this reaction challenging and often resulting in low yields. ethz.ch Therefore, the Claisen condensation remains the more synthetically viable route.

Optimized Conditions and Reaction Parameters

The success of the Claisen condensation is highly dependent on carefully controlled reaction parameters to maximize yield and minimize side reactions. lscollege.ac.in For the synthesis of this compound from methyl 4-cyanobenzoate and acetone, the following conditions would be considered optimal.

A strong base is essential for deprotonating the ketone. The base must be strong enough to form the enolate but should not interfere with the ester functionality through saponification. libretexts.org A stoichiometric amount of base is required because the resulting β-diketone product is acidic and its deprotonation by the base drives the reaction to completion. lscollege.ac.in The reaction is typically performed in an anhydrous aprotic solvent to prevent quenching of the base and enolate.

Below is an interactive table summarizing the key reaction parameters for a typical Crossed Claisen Condensation:

| Parameter | Recommended Choice/Value | Rationale |

| Base | Sodium Hydride (NaH) or Lithium Diisopropylamide (LDA) | Strong, non-nucleophilic bases that efficiently generate the enolate without causing saponification of the ester. lscollege.ac.in |

| Stoichiometry | >1.0 equivalent of base | A full equivalent of base is consumed to deprotonate the product, driving the equilibrium towards formation of the β-diketone. lscollege.ac.in |

| Solvent | Tetrahydrofuran (THF), Diethyl Ether | Anhydrous aprotic solvents are required to ensure the stability of the base and the reactive enolate intermediate. |

| Temperature | -78 °C to Room Temperature | Enolate formation is often performed at low temperatures to ensure kinetic control, followed by gradual warming to allow the condensation to occur. |

| Work-up | Aqueous Acid (e.g., dilute HCl or NH₄Cl) | Neutralizes the excess base and protonates the product enolate to yield the final neutral this compound. lscollege.ac.in |

Spectroscopic Characterization and Elucidation of 4 3 Oxobutanoyl Benzonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy

Advanced NMR Techniques for Structural Connectivity (e.g., 2D NMR, if relevant to similar compounds)

While one-dimensional (1D) NMR spectra (¹H and ¹³C) provide essential information about the chemical environments of protons and carbons, two-dimensional (2D) NMR experiments are indispensable for mapping the intricate network of atomic connections within a molecule. researchgate.net For a compound like 4-(3-Oxobutanoyl)benzonitrile, techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are pivotal for confirming its constitution. hyphadiscovery.comukm.my

Correlation Spectroscopy (COSY): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling relationships, typically through two or three bonds. In the structure of this compound, a COSY spectrum would be expected to show a cross-peak between the protons of the methylene (B1212753) group (C2') and the methyl group (C4'), confirming the -CH₂-C(=O)-CH₃ fragment, provided the coupling is resolved. It would also show correlations between adjacent protons on the aromatic ring.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). This is crucial for assigning the carbon signals corresponding to the aromatic CH groups, the methylene (-CH₂-) group, and the methyl (-CH₃) group.

Key HMBC correlations that would be expected to definitively establish the structure are detailed in the table below.

| Protons (Position) | Correlating Carbons (Position) | Inferred Connectivity |

|---|---|---|

| H-2', H-6' (Aromatic) | C-4' (Aromatic), C≡N (Nitrile) | Confirms proximity of aromatic protons to the nitrile-bearing carbon. |

| H-3', H-5' (Aromatic) | C-1' (Aromatic), C-1 (Ketone) | Confirms the attachment point of the butanoyl side chain to the aromatic ring. |

| H-2 (Methylene) | C-1' (Aromatic), C-1 (Ketone), C-3 (Methyl) | Links the methylene group to both the aromatic ring and the carbonyl carbon, and confirms the keto-methylene-methyl sequence. |

| H-4 (Methyl) | C-2 (Methylene), C-3 (Ketone) | Confirms the methyl group is attached to the carbonyl carbon. |

These 2D NMR experiments, when analyzed together, provide a comprehensive and unambiguous map of the molecular structure, leaving no doubt as to the connectivity of the atoms. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from lower to higher energy orbitals. sciencepublishinggroup.com This technique is particularly useful for analyzing compounds with chromophores, such as conjugated π-systems and carbonyl groups, both of which are present in this compound. libretexts.org

The structure of this compound contains two primary chromophores: the benzonitrile (B105546) group and the carbonyl group (ketone). The interaction between the aromatic ring's π-system and the carbonyl group influences the electronic transitions.

The expected electronic transitions include:

π → π Transitions:* These high-energy transitions occur within the conjugated system of the benzonitrile ring. youtube.com The presence of the acyl substituent on the benzene (B151609) ring can cause a bathochromic shift (a shift to longer wavelengths) compared to unsubstituted benzene. shimadzu.com These transitions are typically characterized by high molar absorptivity (ε).

n → π Transitions:* This type of transition involves the promotion of a non-bonding electron (from the lone pair on the carbonyl oxygen) to an anti-bonding π* orbital. youtube.com These transitions are characteristically of much lower intensity (lower ε value) than π → π* transitions and occur at longer wavelengths. libretexts.org

For benzonitrile itself, absorption bands are observed in the near ultraviolet region. nist.gov The introduction of the oxobutanoyl group extends the conjugation and introduces the carbonyl chromophore. The resulting UV-Vis spectrum would be expected to display strong absorption bands corresponding to the π → π* transitions of the aromatic system and a weaker, longer-wavelength band corresponding to the n → π* transition of the ketone.

| Expected λmax (nm) | Transition Type | Associated Chromophore | Expected Intensity (ε) |

|---|---|---|---|

| ~240-280 | π → π | Benzonitrile ring system | High |

| ~280-320 | n → π | Carbonyl group (C=O) | Low |

The exact position and intensity of these absorption maxima can be influenced by the solvent used for the analysis. sciencepublishinggroup.com

Integrated Spectroscopic Data Analysis for Definitive Structural Assignment

The definitive structural assignment of this compound is achieved not by a single technique, but by the careful integration of data from multiple spectroscopic methods, including mass spectrometry (MS), infrared (IR) spectroscopy, and the NMR and UV-Vis techniques discussed previously. nih.govrsc.org

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would first establish the elemental composition by providing a highly accurate molecular weight, confirming the chemical formula C₁₁H₉NO₂. Fragmentation patterns observed in the mass spectrum would offer initial clues about the structure, likely showing losses corresponding to the methyl group (-15 amu) and the acetyl group (-43 amu), as well as a prominent peak for the 4-cyanobenzoyl cation.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound would be expected to show strong, characteristic absorption bands confirming the key functional groups. A sharp, intense peak around 2220-2240 cm⁻¹ is characteristic of the nitrile (C≡N) stretch in an aromatic compound. spectroscopyonline.com A strong absorption band around 1685-1715 cm⁻¹ would indicate the presence of the two carbonyl (C=O) groups (one ketone, one aryl ketone).

NMR Spectroscopy (¹H, ¹³C, and 2D): As detailed in section 3.2.3, NMR provides the core structural framework.

¹H NMR would show the distinct proton environments: a doublet of doublets pattern for the para-substituted aromatic ring, a singlet for the methylene protons adjacent to the two carbonyls, and a singlet for the terminal methyl group.

¹³C NMR would reveal all 11 unique carbon atoms, with characteristic chemical shifts for the nitrile carbon (~118 ppm), the two carbonyl carbons (~190-200 ppm), the aromatic carbons, and the aliphatic methylene and methyl carbons. libretexts.org

2D NMR (COSY, HSQC, HMBC) would then be used to connect these individual pieces, confirming the attachment of the butanoyl chain to the benzonitrile ring at the para position and verifying the sequence of atoms within the side chain. hyphadiscovery.com

UV-Vis Spectroscopy: The UV-Vis spectrum serves to confirm the electronic nature of the molecule, showing absorptions consistent with the conjugated benzonitrile and carbonyl chromophores, as discussed in section 3.3.1. libretexts.org

By integrating these distinct datasets, a complete and verified picture of the molecule emerges. Each technique corroborates the others, leading to a definitive and confident structural assignment of this compound.

| Spectroscopic Technique | Anticipated Data and Interpretation |

|---|---|

| Mass Spectrometry (HRMS) | Molecular Formula: C₁₁H₉NO₂; Key fragments corresponding to the cyanobenzoyl and acetyl moieties. |

| Infrared (IR) Spectroscopy | ~2230 cm⁻¹ (C≡N stretch); ~1690 cm⁻¹ (C=O stretch). |

| ¹H NMR Spectroscopy | Aromatic protons (AA'BB' system, ~7.8-8.0 ppm); Methylene singlet (~4.3 ppm); Methyl singlet (~2.3 ppm). |

| ¹³C NMR Spectroscopy | Carbonyl carbons (~197, 205 ppm); Aromatic carbons (~128-138 ppm); Nitrile carbon (~118 ppm); Methylene carbon (~50 ppm); Methyl carbon (~30 ppm). |

| 2D NMR (HMBC) | Key correlations linking the methylene protons to the aromatic C1' and the carbonyl carbon, confirming the chain's attachment and structure. |

| UV-Vis Spectroscopy | Absorptions characteristic of π → π* (~240-280 nm) and n → π* (~280-320 nm) transitions, confirming the conjugated system. |

Computational and Theoretical Investigations of 4 3 Oxobutanoyl Benzonitrile

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone in the theoretical examination of molecular systems, and 4-(3-Oxobutanoyl)benzonitrile is no exception. These methods allow for a detailed exploration of the molecule's properties at the electronic level.

Density Functional Theory (DFT) has become a primary tool for the computational study of organic molecules due to its favorable balance of accuracy and computational cost. DFT calculations are instrumental in predicting the geometric and electronic properties of benzonitrile (B105546) derivatives. derpharmachemica.com

The accuracy of DFT calculations is heavily dependent on the choice of the exchange-correlation functional. For organic molecules containing various functional groups, hybrid functionals are often employed. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a widely used hybrid functional that combines the exact Hartree-Fock exchange with DFT exchange and correlation. orientjchem.org

For a molecule like this compound, the B3LYP functional is well-suited to handle the electron correlation effects arising from the π-systems of the benzene (B151609) ring and the cyano group, as well as the lone pairs on the oxygen atoms of the butanoyl chain. The application of B3LYP would be crucial in accurately modeling the subtle electronic interactions that govern the molecule's structure and reactivity. In studies of similar benzonitrile derivatives, B3LYP has been successfully used to predict vibrational spectra and molecular structures. orientjchem.org The study of tautomeric equilibria in β-ketonitriles, a key feature of this compound, has also been effectively investigated using DFT calculations. nih.govresearchgate.net

A comparative analysis using different functionals could also be beneficial. For instance, comparing results from B3LYP with other hybrid functionals (e.g., PBE0, M06-2X) or with range-separated functionals (e.g., CAM-B3LYP) could provide a more comprehensive understanding of the electronic structure, especially for potential excited state properties.

| Functional | Type | Common Applications in Related Systems |

| B3LYP | Hybrid | Geometry optimization, vibrational frequencies, thermochemistry. orientjchem.org |

| PBE0 | Hybrid | Electronic structure, reaction barriers. |

| M06-2X | Hybrid Meta-GGA | Non-covalent interactions, thermochemistry, kinetics. |

| CAM-B3LYP | Range-Separated Hybrid | Charge-transfer excitations, electronic spectra. |

A fundamental step in any computational study is the optimization of the molecular geometry to find the minimum energy structure. For this compound, this process involves determining the bond lengths, bond angles, and dihedral angles that correspond to the most stable arrangement of the atoms.

The conformational landscape of this compound is of particular interest due to the rotational freedom around the C-C single bonds in the butanoyl chain and the bond connecting the chain to the phenyl ring. The molecule exists as a mixture of keto and enol tautomers, and each tautomer has multiple possible conformations. nih.govresearchgate.net

DFT calculations can be used to explore the potential energy surface of the molecule, identifying the various stable conformers and the transition states that connect them. This analysis would reveal the preferred conformation of the molecule in the gas phase and could be extended to include solvent effects. For example, the relative energies of the different conformers can be calculated to determine their populations at a given temperature. In related benzonitrile derivatives, DFT has been used to perform full structure optimization to understand how different functional groups affect bond lengths and angles. derpharmachemica.com

Table of Predicted Structural Parameters for the Keto Tautomer of this compound (Illustrative) Note: These are hypothetical values for illustrative purposes, as direct literature values are not available.

| Parameter | Predicted Value (B3LYP/6-31G)* |

|---|---|

| C≡N bond length | 1.15 Å |

| C=O (ketone) bond length | 1.22 Å |

| C-C (acetyl) bond length | 1.52 Å |

The choice of basis set is another critical factor that influences the quality of quantum chemical calculations. A basis set is a set of mathematical functions used to build the molecular orbitals. Pople-style basis sets, such as 6-31G* and 6-311+G(d,p), are commonly used for organic molecules. orientjchem.org

For this compound, a basis set like 6-31G* would be a reasonable starting point for initial geometry optimizations. orientjchem.org For more accurate energy calculations and the description of electronic properties, a larger basis set such as 6-311+G(d,p) would be more appropriate. The inclusion of polarization functions (d,p) allows for more flexibility in describing the shape of the electron density, which is important for the polar C≡N and C=O bonds. Diffuse functions (+) are important for describing the behavior of electrons that are far from the nucleus, which can be relevant for anions and excited states.

A convergence study, where calculations are performed with a series of increasingly larger basis sets, would be necessary to ensure that the calculated properties are not dependent on the choice of basis set. This would involve monitoring key properties, such as the total energy or specific geometric parameters, as the basis set size is increased until the values converge.

| Basis Set | Description | Typical Use Case |

| 6-31G * | Double-zeta with polarization on heavy atoms | Initial geometry optimizations. orientjchem.org |

| 6-311G(d,p) | Triple-zeta with polarization on all atoms | Refined geometries and frequencies. |

| 6-311+G(d,p) | Triple-zeta with diffuse and polarization functions | Accurate energies, anion calculations. |

| aug-cc-pVTZ | Correlation-consistent triple-zeta with augmented diffuse functions | High-accuracy benchmark calculations. |

While DFT is a powerful tool, ab initio methods, which are based on first principles without empirical parameterization, can provide a higher level of theory for benchmarking and for systems where DFT may struggle. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory offer a systematic way to approach the exact solution of the Schrödinger equation.

For this compound, Hartree-Fock calculations could provide a qualitative picture of the electronic structure, though it neglects electron correlation. mdpi.com MP2 calculations would be a significant improvement by including electron correlation, providing more accurate geometries and relative energies. For a definitive benchmark, especially for the energetics of tautomerization, high-level coupled-cluster calculations such as CCSD(T) (Coupled Cluster with Single, Double, and perturbative Triple excitations) would be the gold standard, albeit at a much higher computational cost. The application of ab initio methods is documented in the study of other benzonitrile derivatives for optimizing geometries. mdpi.com

Density Functional Theory (DFT) Studies

Electronic Structure Analysis

The electronic structure of this compound is key to its chemical properties. The interplay between the electron-withdrawing cyano group and the keto-enol system can be analyzed through several computational approaches.

An analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), would provide insight into the molecule's reactivity. The energy of the HOMO is related to the ionization potential and the molecule's ability to donate electrons, while the LUMO energy relates to the electron affinity and the ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's kinetic stability and electronic excitability.

Natural Bond Orbital (NBO) analysis can be employed to understand the charge distribution, hybridization, and delocalization of electron density within the molecule. This would quantify the donor-acceptor interactions between filled and empty orbitals, providing a detailed picture of the electronic delocalization from the phenyl ring to the cyano group and the influence of the butanoyl chain.

The keto-enol tautomerism is a central feature of this compound's electronic structure. nih.govresearchgate.net Computational studies can predict the relative stabilities of the keto and enol forms and the energy barrier for their interconversion. orientjchem.org The enol form can exist as Z and E isomers, further diversifying the electronic landscape. The relative stability of these tautomers can be influenced by solvent effects, which can be modeled computationally using implicit or explicit solvent models. orientjchem.org Studies on related systems have shown that keto-enol tautomerization is a critical step in certain reactions. acs.org

Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Energy Gaps and Spatial Distributions

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. acints.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. acints.com The HOMO, being the highest energy orbital containing electrons, acts as an electron donor, while the LUMO, the lowest energy orbital devoid of electrons, acts as an electron acceptor. google.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. schrodinger.comscholarsresearchlibrary.com A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. scholarsresearchlibrary.com Conversely, a small energy gap suggests the molecule is more reactive and can be easily polarized. nih.gov This energy gap is also instrumental in determining the optical properties of a molecule, as it corresponds to the lowest energy electronic excitation possible. schrodinger.com

Table 1: Representative FMO Data for an Analogous Donor-Acceptor Benzonitrile Derivative

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.14 |

| LUMO | -1.81 |

| HOMO-LUMO Gap (ΔE) | 4.33 |

Data is illustrative, based on findings for similar compounds reported in the literature. sigmaaldrich.com

Natural Bond Orbital (NBO) Analysis for Intermolecular and Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational technique that transforms the complex, delocalized molecular orbitals of a wavefunction into a set of localized orbitals corresponding to the familiar Lewis structure representation of bonds, lone pairs, and core orbitals. uni-muenchen.denumberanalytics.com This method is invaluable for quantitatively assessing intramolecular and intermolecular interactions, particularly charge delocalization and hyperconjugative effects. uni-muenchen.deuba.ar

For this compound, NBO analysis would reveal key hyperconjugative interactions. Significant interactions are expected between the lone pair orbitals (n) of the oxygen atoms and the antibonding π* orbitals of the adjacent carbonyl group and phenyl ring, as well as between the π orbitals of the phenyl ring and the π* orbital of the nitrile group. These π → π* and n → π* interactions are crucial in understanding the electron delocalization throughout the molecule, which influences its reactivity and electronic properties.

Table 2: Key Donor-Acceptor Interactions Identified by NBO Analysis for a Representative Keto-Aromatic Structure

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(2) O-carbonyl | π(C=O) | 18.5 |

| π(C=C)_phenyl | π(C=O) | 22.1 |

| π(C=C)_phenyl | π*(C≡N) | 15.3 |

Values are illustrative based on typical stabilization energies for similar functional group interactions.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactivity Sites

Molecular Electrostatic Potential (MEP) mapping is a visualization tool used to predict the reactive behavior of a molecule. researchgate.netresearchgate.net An MEP map illustrates the three-dimensional charge distribution by color-coding the electrostatic potential on the molecule's electron density surface. schrodinger.comrsc.org This map is a guide to understanding the sites for electrophilic and nucleophilic attack. scholarsresearchlibrary.comresearchgate.net

The color scheme typically ranges from red to blue, where:

Red/Yellow : Indicates regions of negative electrostatic potential, which are electron-rich. These sites are susceptible to electrophilic attack. researchgate.net

Blue : Indicates regions of positive electrostatic potential, which are electron-poor. These sites are favorable for nucleophilic attack. researchgate.net

Green : Represents areas of neutral or near-zero potential. researchgate.net

In this compound, the MEP map would show strong negative potential (red) around the oxygen atoms of the butanoyl chain and the nitrogen atom of the nitrile group, owing to their high electronegativity and the presence of lone pairs. These are the primary sites for electrophilic attack. Conversely, the regions around the hydrogen atoms of the phenyl ring and the methylene (B1212753) group would exhibit positive potential (blue), making them susceptible to nucleophilic interactions. The carbonyl carbons would also show significant positive character.

Non-Linear Optical (NLO) Property Predictions

Molecules with significant intramolecular charge transfer (ICT) from an electron-donating group to an electron-accepting group through a π-conjugated system often exhibit non-linear optical (NLO) properties. mdpi.comrsc.org These properties are characterized by molecular polarizability (α) and, more importantly, the first (β) and second (γ) hyperpolarizabilities. Materials with large hyperpolarizability values are of great interest for applications in photonics and optoelectronics. rsc.orgrsc.org

The structure of this compound, featuring a benzonitrile group (acceptor) linked to a butanoyl group, suggests potential NLO activity. Computational methods can predict the NLO parameters. DFT calculations are commonly employed to compute the polarizability and hyperpolarizability tensors. Studies on similar benzonitrile derivatives have confirmed that such structures can possess significant NLO responses. mdpi.com The magnitude of these properties is sensitive to the molecular structure and the extent of electron delocalization. mdpi.com

Table 3: Predicted NLO Properties for a Representative Benzonitrile Derivative

| Property | Calculated Value (a.u.) |

|---|---|

| Dipole Moment (μ) | 6.5 D |

| Mean Polarizability (α) | 1.8 x 10-23 esu |

| First Hyperpolarizability (β) | 7.2 x 10-30 esu |

Values are illustrative and based on data for analogous organic molecules with NLO properties.

Reactivity and Chemical Selectivity Assessments

Electron Localization Function (ELF) and Localized Orbital Locator (LOL) Investigations

The Electron Localization Function (ELF) and the Localized Orbital Locator (LOL) are powerful quantum chemical tools used to visualize and analyze the nature of chemical bonding in molecules. researchgate.netutep.edu Unlike methods based on orbital transformations, ELF and LOL are derived from the electron density and its derivatives, providing a depiction of electron pairing and localization that is independent of the choice of basis set.

ELF values range from 0 to 1, where regions with high ELF values (approaching 1) correspond to areas with a high probability of finding an electron pair, such as covalent bonds, lone pairs, and core shells. researchgate.net LOL provides a similar picture, highlighting regions where electron localization is high.

For this compound, an ELF/LOL analysis would clearly delineate the core electrons of the carbon, nitrogen, and oxygen atoms. It would show high localization in the regions of the C-H, C-C, C=O, and C≡N bonds, confirming their covalent character. Furthermore, distinct localization domains corresponding to the lone pairs on the oxygen and nitrogen atoms would be visible. These analyses are particularly useful for visualizing the effects of conjugation and hyperconjugation on the electron density distribution. mdpi.com

Fukui Functions for Predicting Reaction Sites

Fukui functions are local reactivity descriptors derived from conceptual DFT that help predict the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. researchgate.netnih.gov The function measures the change in electron density at a specific point in the molecule with respect to a change in the total number of electrons. faccts.de

The condensed Fukui functions, which are associated with individual atomic sites, are typically calculated to identify reactivity:

fk+ : For nucleophilic attack (reaction with an electron donor). The site with the highest fk+ value is the most likely to accept an electron. researchgate.net

fk- : For electrophilic attack (reaction with an electron acceptor). The atom with the highest fk- value is the most likely to donate an electron. researchgate.net

fk0 : For radical attack. The site with the highest fk0 value is the most susceptible to radical species.

For this compound, Fukui analysis would likely identify the carbonyl carbons and the carbon of the nitrile group as the primary sites for nucleophilic attack (highest fk+). The oxygen and nitrogen atoms, along with certain carbons in the phenyl ring, would be the most probable sites for electrophilic attack (highest fk-).

Table 4: Representative Condensed Fukui Function Values for Predicting Reactivity

| Atom | fk+ (Nucleophilic Attack) | fk- (Electrophilic Attack) | fk0 (Radical Attack) |

|---|---|---|---|

| C (carbonyl) | 0.152 | 0.031 | 0.092 |

| O (carbonyl) | 0.045 | 0.189 | 0.117 |

| C (nitrile) | 0.133 | 0.025 | 0.079 |

| N (nitrile) | 0.061 | 0.195 | 0.128 |

Values are illustrative, based on typical results from Fukui function analysis on similar functional groups. scholarsresearchlibrary.comresearchgate.net

Theoretical Vibrational and NMR Spectroscopy

Theoretical spectroscopy is a cornerstone of computational chemistry, enabling the prediction and interpretation of spectra. By simulating spectra for a proposed structure, researchers can confirm molecular identity and analyze vibrational modes and electronic environments.

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman), is used to identify functional groups and probe molecular structure. Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are highly effective for simulating these spectra.

Detailed research findings from computational studies on this compound would typically involve optimizing the molecule's geometry using a method like the B3LYP functional with a comprehensive basis set such as 6-311++G(d,p). Following optimization, the vibrational frequencies are calculated. The results allow for the assignment of specific vibrational modes to the observed spectral peaks. For this compound, key vibrational modes of interest include the C≡N stretching of the nitrile group, the two C=O stretches of the β-keto-carbonyl system, C-H stretching from the aromatic ring and the methyl group, and various aromatic ring vibrations.

While specific computational studies providing a full theoretical vibrational analysis for this compound are not prevalent in the accessible literature, the expected assignments can be inferred from established characteristic frequencies. A comparative study on the related molecule 4-acetyl benzonitrile using DFT calculations has shown good agreement between theoretical and experimental wavenumbers. nih.gov For this compound, a similar computational approach would yield the data presented in the following hypothetical table.

Table 1: Representative Theoretical Vibrational Frequencies for this compound (Note: The values below are illustrative and based on typical ranges for the respective functional groups. Precise wavenumbers require specific DFT calculations for this molecule.)

| Vibrational Mode | Anticipated Wavenumber Range (cm-1) | Assignment |

|---|---|---|

| ν(C-H) | 3100-3000 | Aromatic C-H stretching |

| ν(C-H) | 3000-2850 | Aliphatic C-H stretching (CH3, CH2) |

| ν(C≡N) | 2240-2220 | Nitrile stretching |

| ν(C=O) | 1725-1705 | Ketone C=O stretching |

| ν(C=O) | 1690-1670 | Aroyl C=O stretching |

| ν(C=C) | 1600-1450 | Aromatic ring stretching |

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structure elucidation in organic chemistry. Theoretical calculations can accurately predict the ¹H and ¹³C NMR chemical shifts, which is invaluable for assigning signals in complex spectra and confirming structural hypotheses. The Gauge-Including Atomic Orbital (GIAO) method is one of the most common and reliable approaches for calculating nuclear magnetic shielding tensors. nih.govjoaquinbarroso.com

The standard procedure involves performing GIAO calculations on the previously optimized molecular geometry. The computed absolute shielding values (σ) are then converted to chemical shifts (δ) by referencing them to a standard, typically tetramethylsilane (B1202638) (TMS), calculated at the identical level of theory (δ = σ_ref - σ_iso). joaquinbarroso.com This process yields predicted ¹H and ¹³C NMR spectra that can be directly compared with experimental data.

For this compound, such calculations would provide predicted chemical shifts for each unique hydrogen and carbon atom, aiding in the definitive assignment of its experimental NMR spectrum.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound using the GIAO Method (Note: Data requires specific GIAO calculations and is not currently available in published literature. The table structure is for illustrative purposes.)

| Atom Type | Atom Position | Predicted Chemical Shift (δ, ppm) |

|---|---|---|

| 1H | Aromatic (ortho to C=O) | Data not available |

| Aromatic (ortho to CN) | Data not available | |

| Methylene (-CH2-) | Data not available | |

| Methyl (-CH3) | Data not available | |

| 13C | Nitrile (-C≡N) | Data not available |

| Carbonyl (Ketone, -C=O) | Data not available | |

| Carbonyl (Aroyl, -C=O) | Data not available | |

| Aromatic Carbons | Data not available | |

| Methylene (-CH2-) | Data not available | |

| Methyl (-CH3) | Data not available |

Molecular Dynamics Simulations and Conformational Searching

While spectroscopic methods probe static and time-averaged properties, molecular dynamics (MD) simulations provide a view of the dynamic evolution of a molecular system. chemrxiv.org MD simulations solve Newton's equations of motion for the atoms in the molecule, revealing how it moves, flexes, and changes conformation over time. This is particularly important for flexible molecules like this compound, which possesses several rotatable single bonds.

A key area of flexibility is the oxobutanoyl side chain. Rotation around the C-C single bonds allows the molecule to adopt numerous different spatial arrangements, or conformations. Conformational searching is a computational technique used to identify the most stable of these arrangements—the low-energy conformers. An MD simulation is one way to explore the conformational space, as the molecule will naturally tend to visit its most stable states during the simulation.

For this compound, MD and conformational analysis would focus on:

Keto-Enol Tautomerism: The β-dicarbonyl moiety can exist in equilibrium between the diketo form and two possible enol forms. Computational studies can determine the relative energies of these tautomers and the energy barriers for their interconversion, predicting which form is most stable.

Solvent Effects: Performing MD simulations in a simulated solvent box would reveal how interactions with solvent molecules influence the conformational preferences and dynamics of the solute.

Studies on the related benzonitrile molecule have used MD simulations to investigate local structure and orientational dynamics in the liquid state, providing insights into intermolecular interactions. bldpharm.comnih.gov A similar approach for this compound would elucidate both its intramolecular flexibility and its interactions with its environment.

Reactivity and Transformational Studies of 4 3 Oxobutanoyl Benzonitrile

Reaction Pathways Involving the Beta-Keto Moiety

The 1,3-dicarbonyl system of the beta-keto moiety is a key feature of 4-(3-Oxobutanoyl)benzonitrile, rendering the intervening methylene (B1212753) protons acidic and the carbonyl carbons electrophilic.

The electrophilic nature of the carbonyl carbons in the beta-keto group facilitates a variety of nucleophilic addition and condensation reactions. These reactions are fundamental in carbon-carbon and carbon-heteroatom bond formation.

One of the most significant reactions of beta-dicarbonyl compounds is the Knoevenagel condensation . This reaction involves the condensation of an active methylene compound with an aldehyde or ketone. In the context of this compound, the active methylene protons can be deprotonated by a weak base to form a stabilized enolate, which can then act as a nucleophile. For instance, in a reaction with an aldehyde, the enolate of this compound would attack the carbonyl carbon of the aldehyde, leading to an aldol-type adduct that can subsequently dehydrate to form an α,β-unsaturated product.

Another important class of reactions is the condensation with amine derivatives. For example, the reaction with primary amines can lead to the formation of enamines, which are versatile intermediates in organic synthesis. The reaction typically proceeds via nucleophilic attack of the amine on one of the carbonyl carbons, followed by dehydration.

The following table provides illustrative examples of potential condensation reactions involving the beta-keto moiety of this compound.

| Nucleophile | Product Type | Illustrative Product Name |

| Benzaldehyde | α,β-Unsaturated Ketone | 4-(2-Benzoyl-3-oxobutyl)benzonitrile |

| Aniline | Enamine | 4-(3-(Phenylamino)but-2-enoyl)benzonitrile |

| Hydrazine (B178648) | Pyrazole (B372694) | 4-(5-Methyl-1H-pyrazol-3-yl)benzonitrile |

This table presents hypothetical products based on established reactivity patterns of β-dicarbonyl compounds.

Like other β-dicarbonyl compounds, this compound exists in a tautomeric equilibrium between the keto and enol forms. The presence of two carbonyl groups enhances the acidity of the α-hydrogens, facilitating the formation of the enol tautomer.

The equilibrium position is influenced by several factors, including the solvent, temperature, and the presence of intramolecular hydrogen bonding. In nonpolar solvents, the enol form is often favored due to the stability gained from intramolecular hydrogen bonding between the enolic hydroxyl group and the adjacent carbonyl oxygen. In contrast, polar protic solvents can stabilize the keto form through intermolecular hydrogen bonding. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are instrumental in studying this equilibrium. For instance, the presence of a broad signal in the ¹H NMR spectrum between δ 10-16 ppm is characteristic of the enolic proton.

Reactivity of the Nitrile Functional Group

The nitrile group (-C≡N) is a versatile functional group that can undergo a variety of transformations, primarily involving nucleophilic attack at the electrophilic nitrile carbon.

The carbon atom of the nitrile group is sp-hybridized and electrophilic, making it susceptible to attack by nucleophiles. This reactivity allows for the conversion of the nitrile group into other functional groups such as carboxylic acids, amides, amines, and ketones.

For example, hydrolysis of the nitrile group under acidic or basic conditions yields a carboxylic acid. The reaction proceeds through an amide intermediate. Reduction of the nitrile group, typically with a strong reducing agent like lithium aluminum hydride (LiAlH₄), affords a primary amine.

Furthermore, Grignard reagents can add to the nitrile carbon to form an intermediate imine salt, which upon hydrolysis yields a ketone. This provides a valuable method for the formation of a new carbon-carbon bond.

Aromatic Ring Functionalization and Substitution Reactions

The benzonitrile (B105546) ring in this compound can undergo electrophilic aromatic substitution reactions. The directing effect of the substituents on the ring, namely the acetyl group and the nitrile group, will determine the position of substitution. Both the acetyl and nitrile groups are deactivating and meta-directing. Therefore, electrophilic substitution reactions, such as nitration or halogenation, are expected to occur at the positions meta to both groups.

Due to the deactivating nature of the existing substituents, these reactions typically require harsh conditions.

| Electrophilic Reagent | Reaction Type | Expected Major Product |

| HNO₃/H₂SO₄ | Nitration | 4-(3-Oxobutanoyl)-3-nitrobenzonitrile |

| Br₂/FeBr₃ | Bromination | 3-Bromo-4-(3-oxobutanoyl)benzonitrile |

| SO₃/H₂SO₄ | Sulfonation | 2-(4-Cyanobenzoyl)-1-oxopropane-2-sulfonic acid |

This table presents predicted products based on established principles of electrophilic aromatic substitution.

Cyclization Reactions Utilizing this compound as a Synthon

The presence of multiple reactive functional groups makes this compound a valuable synthon for the construction of various heterocyclic systems.

For instance, the beta-keto functionality is a common precursor in the synthesis of pyridines, pyrimidines, and pyrazoles.

Hantzsch Pyridine (B92270) Synthesis : In a variation of the Hantzsch synthesis, this compound could potentially react with an aldehyde and a β-amino crotonate to form a substituted dihydropyridine, which can then be oxidized to the corresponding pyridine derivative.

Pyrimidine (B1678525) Synthesis : Condensation of the β-dicarbonyl moiety with urea (B33335) or thiourea (B124793), in what is known as the Biginelli reaction or similar condensations, can lead to the formation of pyrimidine derivatives.

Pyrazole Synthesis : Reaction with hydrazine or its derivatives is a classical method for the synthesis of pyrazoles from 1,3-dicarbonyl compounds.

The nitrile group can also participate in cyclization reactions. For example, in the Gewald reaction , a β-ketonitrile can react with an aldehyde or ketone and elemental sulfur in the presence of a base to form a polysubstituted thiophene.

Furthermore, intramolecular cyclization reactions are also conceivable. For example, if a suitable nucleophilic group were introduced elsewhere in the molecule, it could potentially attack the nitrile carbon to form a new ring.

| Reaction Name | Reactants | Heterocyclic Product |

| Hantzsch Synthesis (variant) | Aldehyde, β-Amino crotonate | Pyridine |

| Biginelli Reaction | Aldehyde, Urea | Dihydropyrimidinone |

| Knorr Pyrazole Synthesis | Hydrazine | Pyrazole |

| Gewald Aminothiophene Synthesis | Aldehyde/Ketone, Sulfur | Thiophene |

This table illustrates potential applications of this compound in the synthesis of various heterocyclic compounds based on well-established named reactions.

Formation of Pyrrole (B145914) Derivatives via Cyclization

The 1,3-dicarbonyl system within this compound is a key structural feature that enables its participation in multicomponent reactions for the synthesis of highly substituted pyrroles. researchgate.net A common and efficient method is the Paal-Knorr synthesis or variations thereof, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849). While this compound is a 1,3-dicarbonyl compound, it can be readily utilized in reactions that generate the necessary 1,4-dicarbonyl intermediate in situ.

One-pot multicomponent reactions are particularly effective for this purpose. For instance, the reaction of this compound with an α-haloketone and an amine source like ammonium (B1175870) acetate (B1210297) can lead to the formation of polysubstituted pyrroles. In this process, the α-haloketone first reacts with the enolate of this compound to form a 1,4-dicarbonyl intermediate, which then undergoes cyclization with ammonia (from ammonium acetate) to furnish the pyrrole ring.

Reaction Scheme: The reaction typically proceeds by condensing the 1,3-dicarbonyl compound (this compound), a benzoin (B196080) derivative, and ammonium acetate, often in the presence of a catalyst such as sulfamic acid. This one-pot synthesis provides a straightforward route to tetra-substituted pyrroles.

Step 1: Formation of an enamine intermediate from this compound and ammonium acetate.

Step 2: Knoevenagel condensation of the enamine with a benzoin derivative.

Step 3: Intramolecular cyclization followed by dehydration to yield the aromatic pyrrole ring.

The general reaction can be depicted as follows: (Image of a plausible reaction scheme for the formation of a pyrrole derivative from this compound, a benzoin derivative, and ammonium acetate)

Table 1: Synthesis of Pyrrole Derivatives

| Entry | Reactants | Catalyst | Conditions | Product | Yield (%) |

|---|---|---|---|---|---|

| 1 | This compound, Benzoin, NH₄OAc | Sulfamic Acid | 70-80°C, Solvent-free | 4-(2-acetyl-4,5-diphenyl-1H-pyrrol-3-yl)benzonitrile | High |

| 2 | This compound, Anisoin, NH₄OAc | ZnCl₂ | 80°C, Ethanol (B145695) | 4-(2-acetyl-4,5-bis(4-methoxyphenyl)-1H-pyrrol-3-yl)benzonitrile | Moderate |

Note: The yields are hypothetical, based on typical results for similar reactions.

Synthesis of Pyridazine (B1198779) Derivatives

Pyridazine scaffolds can be synthesized from 1,4-dicarbonyl compounds by condensation with hydrazine. chemtube3d.com To utilize this compound for this purpose, it must first be converted into a suitable 1,4-dicarbonyl precursor. Alternatively, and more directly, pyridazines can be formed from the reaction of 1,3-dicarbonyl compounds with hydrazine derivatives, which proceeds via the formation of a pyrazole intermediate that can rearrange or undergo further reaction depending on the specific substrates and conditions.

A more common approach involves the reaction of α,β-unsaturated carbonyl compounds with hydrazines. However, this compound can react directly with hydrazine hydrate (B1144303) to form a hydrazone, which can then undergo cyclization. The reaction with hydrazine hydrate (N₂H₄·H₂O) typically leads to the formation of a six-membered pyridazine ring. The process involves the initial formation of a monohydrazone at one of the carbonyl groups, followed by intramolecular cyclization and dehydration. nih.govorganic-chemistry.org

Reaction Scheme: The reaction of this compound with hydrazine hydrate in a suitable solvent like ethanol or acetic acid under reflux conditions is expected to yield the corresponding pyridazinone derivative.

Step 1: Nucleophilic attack of hydrazine on one of the carbonyl groups of this compound.

Step 2: Formation of a hydrazone intermediate.

Step 3: Intramolecular cyclization by attack of the terminal nitrogen of the hydrazone onto the remaining carbonyl group.

Step 4: Dehydration to form the stable pyridazinone ring.

Table 2: Synthesis of Pyridazinone from this compound

| Entry | Reagent | Solvent | Conditions | Product | Yield (%) |

|---|---|---|---|---|---|

| 1 | Hydrazine Hydrate | Ethanol | Reflux, 6h | 4-(6-methyl-3-oxo-2,3-dihydropyridazin-4-yl)benzonitrile | Good |

| 2 | Phenylhydrazine | Acetic Acid | Reflux, 8h | 4-(6-methyl-3-oxo-2-phenyl-2,3-dihydropyridazin-4-yl)benzonitrile | Moderate |

Note: The yields are hypothetical, based on general procedures for pyridazine synthesis. nih.gov

Construction of Thiazole (B1198619) Scaffolds

The Hantzsch thiazole synthesis is a classical and widely used method for the construction of thiazole rings. nih.govbeilstein-journals.org This reaction typically involves the condensation of an α-haloketone with a thioamide. To apply this methodology using this compound, the dicarbonyl compound must first be converted to an appropriate α-haloketone. This can be achieved by selective halogenation at the α-carbon (the C2 position of the butanoyl chain).

Following halogenation (e.g., bromination using N-bromosuccinimide or bromine in acetic acid), the resulting α-halo-β-keto compound, 4-(2-halo-3-oxobutanoyl)benzonitrile, can be reacted with a thioamide, such as thiourea or thioacetamide, to yield the corresponding aminothiazole or methylthiazole derivative, respectively. nih.gov

Reaction Scheme:

Step 1 (Halogenation): this compound is treated with a halogenating agent (e.g., Br₂) to form 4-(2-bromo-3-oxobutanoyl)benzonitrile.

Step 2 (Cyclization): The α-bromoketone intermediate is then reacted with a thioamide (e.g., thiourea). The sulfur atom of the thioamide acts as a nucleophile, attacking the carbon bearing the bromine atom.

Step 3 (Condensation): Subsequent intramolecular condensation between the nitrogen of the thioamide and the ketone carbonyl group, followed by dehydration, affords the final thiazole product.

Table 3: Hantzsch-Type Synthesis of Thiazole Derivatives

| Entry | Thioamide | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 1 | Thiourea | Ethanol, Reflux | 4-(4-(4-cyanophenyl)-2-amino-5-methylthiazol-yl) | High |

| 2 | Thioacetamide | DMF, 100°C | 4-(4-(4-cyanophenyl)-2,5-dimethylthiazol-yl) | Good |

Note: Yields are estimated based on typical Hantzsch thiazole syntheses. nih.gov

Reactions Leading to Benzothiazine Analogues

The synthesis of 1,4-benzothiazines often involves the reaction between a 1,3-dicarbonyl compound and 2-aminothiophenol (B119425). cuestionesdefisioterapia.combeilstein-journals.org This reaction provides a direct route to 2,3-disubstituted-1,4-benzothiazines through an oxidative cyclocondensation process. This compound, with its reactive 1,3-dicarbonyl moiety, is an excellent substrate for this transformation.

The reaction mechanism is believed to proceed through the initial formation of an enaminone intermediate by the condensation of the amino group of 2-aminothiophenol with one of the carbonyl groups of this compound. This is followed by an intramolecular cyclization involving the nucleophilic thiol group attacking the other carbonyl group, and subsequent dehydration and oxidation to form the aromatic benzothiazine ring system. cuestionesdefisioterapia.com

Reaction Scheme: The condensation of this compound with 2-aminothiophenol can be carried out under various conditions, including solvent-free heating or using a catalyst.

Step 1: Condensation of 2-aminothiophenol with the β-ketonitrile to form an enamine intermediate.

Step 2: Tautomerization to form a sulfanyl-enaminone.

Step 3: Intramolecular cyclization of the thiol group onto the carbonyl carbon.

Step 4: Dehydration to yield a dihydrobenzothiazine intermediate, which may undergo spontaneous oxidation to the final 1,4-benzothiazine product.

Table 4: Synthesis of Benzothiazine Analogues

| Entry | Conditions | Catalyst | Product |

|---|---|---|---|

| 1 | Solvent-free, 120°C | None | 4-(2-acetyl-4H-benzo[b] cuestionesdefisioterapia.comthiazin-3-yl)benzonitrile |

| 2 | Ethanol, Reflux | p-Toluenesulfonic acid | 4-(2-acetyl-4H-benzo[b] cuestionesdefisioterapia.comthiazin-3-yl)benzonitrile |

Derivatization and Chemical Transformations

Beyond cyclization reactions, the dicarbonyl functionality of this compound allows for various derivatizations to produce key synthetic intermediates.

Synthesis of Enaminone Intermediates

Enaminones are versatile building blocks in organic synthesis, acting as precursors for a wide range of heterocyclic compounds. beilstein-journals.orgimist.ma They are typically synthesized by the reaction of a 1,3-dicarbonyl compound with an amine or an amine equivalent, such as N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA). imist.ma

The reaction of this compound with DMF-DMA would lead to the formation of an enaminone by condensation at the more reactive acetyl group's α-position. This transformation introduces a dimethylaminovinylidene moiety, which is a highly reactive group for subsequent transformations, including reactions with nucleophiles to form pyridines, pyrimidines, and other heterocycles. nih.gov

Reaction Scheme: The reaction is generally straightforward, often performed by heating the 1,3-dicarbonyl compound with DMF-DMA, with the removal of methanol (B129727) as a byproduct driving the reaction to completion.

Table 5: Synthesis of Enaminone from this compound

| Entry | Reagent | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 1 | DMF-DMA | Toluene, Reflux | 4-(4-(dimethylamino)-3-oxobut-1-en-1-yl)benzonitrile | High |

| 2 | Primary Amine (e.g., Aniline) | Toluene, Dean-Stark | 4-(3-oxo-4-(phenylamino)but-1-en-1-yl)benzonitrile | Good |

Note: Yields are based on standard procedures for enaminone synthesis. imist.ma

Conversion to Difluoromethyl Ketone Analogues

The introduction of fluorine atoms into organic molecules can significantly alter their biological properties. nih.govfluorine1.ru The conversion of a ketone to a difluoromethyl ketone (R-CO-CF₂H) is a valuable transformation in medicinal chemistry. While direct difluoromethylation of the ketone in this compound is challenging, several indirect methods exist for β-dicarbonyl compounds.

One plausible strategy involves a two-step process: fluorination followed by decarboxylation. fluorine1.ru The β-keto ester or acid analogue of the target compound could be subjected to electrophilic fluorination at the α-position using reagents like Selectfluor. Subsequent cleavage or decarboxylation under specific conditions would yield the desired α,α-difluoromethyl ketone.

Another approach involves the use of difluoromethylating agents. For example, difluoromethyl 2-pyridyl sulfone can react with aldehydes and ketones to generate gem-difluoroalkenes, which can be further transformed. cas.cn More direct methods for the synthesis of difluoromethyl ketones often start from different precursors, but derivatization of the ketone in this compound to an intermediate like a silyl (B83357) enol ether could facilitate difluoromethylation. fluorine1.ru The reaction of a silyl enol ether with a source of difluorocarbene (:CF₂) can lead to the formation of a difluoromethyl enol ether, which upon hydrolysis, yields the difluoromethyl ketone. beilstein-journals.org

Reaction Scheme (Hypothetical, via Silyl Enol Ether):

Step 1: Conversion of the ketone in this compound to its corresponding silyl enol ether using a silylating agent (e.g., TMS-Cl) and a base.

Step 2: Reaction of the silyl enol ether with a difluorocarbene precursor (e.g., TMSCF₃ and a fluoride (B91410) source).

Step 3: Hydrolysis of the resulting difluoromethyl vinyl ether to give the final difluoromethyl ketone analogue.

Table 6: Potential Reactants for Difluoromethyl Ketone Synthesis

| Step | Reagents | Intermediate/Product |

|---|---|---|

| 1 | TMS-Cl, Et₃N | Silyl enol ether of this compound |

| 2 | TMSCF₂Br, NaI | Difluoromethyl vinyl ether intermediate |

| 3 | Aqueous Acid (e.g., HCl) | 4-(3,3-difluoro-2-oxobutyl)benzonitrile |

Formation of Amide Derivatives

The synthesis of amide derivatives from this compound would primarily involve the transformation of the nitrile (-C≡N) group into a primary amide (-CONH₂) group. The hydrolysis of nitriles is a standard and effective method for preparing unsubstituted amides. libretexts.org This transformation can be achieved under various conditions, including strong acidic or basic environments. However, to avoid potential side reactions or degradation of the 1,3-diketone moiety, milder conditions are often preferred.

One common laboratory method involves the use of hydrogen peroxide in a mildly basic solution. libretexts.org Transition metal catalysts have also gained prominence for their efficiency and high selectivity under mild conditions, minimizing the formation of the corresponding carboxylic acid as a byproduct. researchgate.net These catalytic systems often exhibit excellent functional group tolerance. orgsyn.org

The general reaction for the hydrolysis of an aromatic nitrile to its corresponding amide is illustrated below.

Table 1: General Conditions for Nitrile Hydrolysis to Amide

| Reactant | Reagents/Catalyst | Solvent | Temperature | Product |

| Aromatic Nitrile (e.g., Benzonitrile) | H₂O₂, NaOH (aq) | Water | Mild heat | Aromatic Amide (e.g., Benzamide) |

| Aromatic Nitrile (e.g., Benzonitrile) | H₂SO₄ (conc.), H₂O | Water | Heat | Aromatic Amide (e.g., Benzamide) |

| Aromatic Nitrile (e.g., Benzonitrile) | Transition Metal Catalyst (e.g., Ru, Rh-based) | Toluene | Mild heat | Aromatic Amide (e.g., Benzamide) |

This table represents generalized conditions for the conversion of aromatic nitriles to amides and is not based on specific experimental data for this compound.

Applying this to the target compound, the nitrile group of this compound would be converted to a primary amide, yielding 4-(3-Oxobutanoyl)benzamide.

α-Diazo-1,3-Diketone Derivatives from this compound

The formation of an α-diazo-1,3-diketone derivative from this compound involves a reaction at the active methylene group located between the two carbonyls of the 1,3-diketone moiety. The most common and efficient method for this transformation is the Regitz diazo transfer reaction. core.ac.ukmdpi.com

This reaction typically involves treating the 1,3-dicarbonyl compound with a diazo transfer agent, most commonly p-toluenesulfonyl azide (B81097) (tosyl azide, TsN₃), in the presence of a base. core.ac.ukorganic-chemistry.org The base, often a non-nucleophilic amine like triethylamine (B128534) or a carbonate salt, deprotonates the active methylene group to form an enolate. The enolate then attacks the azide, leading to the transfer of the diazo group (-N₂) and formation of the 2-diazo-1,3-diketone product. organic-chemistry.org The byproduct of this reaction is p-toluenesulfonamide, which can typically be removed through chromatographic purification. core.ac.ukorganic-chemistry.org

While tosyl azide is highly effective, concerns about its potential hazards have led to the development of alternative reagents, such as methanesulfonyl azide and polymer-supported sulfonyl azides. organic-chemistry.org

Table 2: General Conditions for Regitz Diazo Transfer Reaction

| Reactant | Reagent | Base | Solvent | Product |

| 1,3-Diketone | p-Toluenesulfonyl azide (TsN₃) | Triethylamine (Et₃N) | Acetonitrile (B52724) or Dichloromethane | 2-Diazo-1,3-diketone |

| 1,3-Diketone | p-Toluenesulfonyl azide (TsN₃) | Potassium Carbonate (K₂CO₃) | Acetonitrile | 2-Diazo-1,3-diketone |

| 1,3-Diketone | Methanesulfonyl azide (MsN₃) | Triethylamine (Et₃N) | Dichloromethane | 2-Diazo-1,3-diketone |

This table represents generalized conditions for the diazo transfer reaction on 1,3-diketones and is not based on specific experimental data for this compound.

In the case of this compound, this reaction would yield 4-(2-Diazo-3-oxobutanoyl)benzonitrile.

Applications of 4 3 Oxobutanoyl Benzonitrile in Chemical Synthesis

Role as a Key Intermediate in the Synthesis of Diverse Heterocyclic Scaffolds

The 1,3-dicarbonyl moiety within 4-(3-Oxobutanoyl)benzonitrile is a classic precursor for the synthesis of numerous heterocyclic rings through condensation reactions with various dinucleophiles. This reactivity is fundamental to its role as a key intermediate.

Pyrazoles: One of the most common applications of 1,3-dicarbonyl compounds is the Paal-Knorr synthesis of pyrazoles. slideshare.net This involves a condensation reaction with hydrazine (B178648) or its derivatives. In the case of this compound, reaction with hydrazine hydrate (B1144303) would lead to the formation of 4-(5-methyl-1H-pyrazol-3-yl)benzonitrile. The regioselectivity of this reaction is a key aspect, and various synthetic methods have been developed to control the formation of specific pyrazole (B372694) isomers. nih.govrsc.org

Pyrimidines: The synthesis of the pyrimidine (B1678525) nucleus, a core structure in nucleic acids, often involves the condensation of a 1,3-dicarbonyl compound with reagents like amidines, urea (B33335), or guanidine (B92328). bu.edu.eg this compound can react with these N-C-N fragments to construct substituted pyrimidines. For instance, reacting it with guanidine would yield a 2-amino-pyrimidine derivative bearing the 4-cyanophenyl and methyl substituents. Such multicomponent reactions are highly efficient for building molecular diversity. researchgate.netbeilstein-journals.orgnih.gov

Pyridines and Dihydropyridines: The Hantzsch pyridine (B92270) synthesis and related reactions provide a pathway to dihydropyridines (DHPs) and pyridines. azaruniv.ac.ir While typically employing a β-ketoester, an aldehyde, and an ammonia (B1221849) source, β-diketones like this compound can also participate. This reaction would produce 1,4-dihydropyridine (B1200194) derivatives, which are notable for their pharmacological activities. nih.govnih.govepa.gov Subsequent oxidation can yield the corresponding fully aromatic pyridine ring. nih.gov

The following table summarizes the synthesis of various heterocyclic scaffolds using this compound as a key intermediate.

| Heterocyclic Scaffold | Reagent(s) | Key Reaction Type | Resulting Core Structure |

| Pyrazole | Hydrazine hydrate | Paal-Knorr condensation | 4-(5-methyl-1H-pyrazol-3-yl)benzonitrile |

| Pyrimidine | Guanidine, Urea, or Amidines | Cyclocondensation | 2-Substituted-4-methyl-6-(4-cyanophenyl)pyrimidine |

| 1,4-Dihydropyridine | Aldehyde, Ammonia source | Hantzsch Dihydropyridine Synthesis | Substituted 1,4-dihydro-2-methyl-4-aryl-6-(4-cyanophenyl)pyridine |

| Pyridine | (via oxidation of DHP) | Oxidation | Substituted 2-methyl-4-aryl-6-(4-cyanophenyl)pyridine |

Utility in the Construction of Advanced Organic Molecules with Specific Architectures

Beyond common heterocycles, the reactivity of this compound can be harnessed in cascade or multicomponent reactions to build more elaborate molecular frameworks. Its dual functionality allows for sequential reactions in a single pot, leading to complex structures with high efficiency.

For example, its derivatives can be used to synthesize isoindolin-1-ones, which are motifs found in bioactive compounds and functional materials. nih.gov Cascade reactions starting from ortho-carbonyl-substituted benzonitriles demonstrate how the nitrile and a carbonyl group can be orchestrated to participate in complex cyclizations. nih.gov The keto-enol tautomerism of the 1,3-dicarbonyl system in this compound provides multiple reactive sites for constructing polycyclic systems, such as pyrano[2,3-c]pyrazoles, through one-pot, solvent-free methods. mdpi.com

Contribution to the Synthesis of Compounds Relevant to Medicinal Chemistry Research (as a building block)

The heterocyclic scaffolds derived from this compound are prevalent in medicinal chemistry, making it a crucial building block for drug discovery. The 4-cyanophenyl moiety is a common feature in many pharmaceutical agents, acting as a polar group or a bioisosteric replacement for other functionalities. d-nb.infonbinno.com

1,4-Dihydropyridine Derivatives: As mentioned, the Hantzsch synthesis using this compound can produce 1,4-DHP derivatives. This class of compounds is well-known for its role as L-type calcium channel blockers, used in the treatment of cardiovascular diseases like hypertension. azaruniv.ac.irnih.gov The substitution pattern on the DHP ring, which can be precisely controlled by the choice of starting materials including the benzonitrile (B105546) derivative, is critical for activity. epa.gov

Pyrazole and Pyrimidine Derivatives: Pyrazoles are core structures in various drugs, exhibiting anti-inflammatory and analgesic properties. slideshare.net Pyrimidines are also central to many therapeutic agents. Recently, complex triazole-pyrimidine-methylbenzonitrile derivatives have been designed and synthesized as dual A2A/A2B adenosine (B11128) receptor antagonists for potential use in cancer immunotherapy. nih.gov The benzonitrile portion of these molecules is a key structural element for receptor interaction.

The following table details examples of medicinally relevant compound classes synthesized using this compound as a precursor.

| Compound Class | Synthetic Route | Potential Therapeutic Area |

| 1,4-Dihydropyridines | Hantzsch Synthesis | Cardiovascular (e.g., Hypertension) |

| Pyrazole Derivatives | Paal-Knorr Synthesis | Anti-inflammatory, Analgesic |

| Pyrimidine Derivatives | Multicomponent Condensation | Cancer Immunotherapy (as part of larger structures) |

Potential as a Building Block for Functional Materials via Derivative Synthesis

The benzonitrile functional group is an important component in the design of functional organic materials, particularly for applications in electronics and photonics. The nitrile group imparts a strong dipole moment and can engage in specific intermolecular interactions, influencing the material's bulk properties.

Derivatives of this compound can be envisioned as precursors for advanced materials. For instance, carbazole-benzonitrile derivatives have been developed as universal host materials for high-efficiency blue phosphorescent and thermally activated delayed fluorescence (TADF) organic light-emitting diodes (OLEDs). rsc.org By incorporating the benzonitrile unit, which acts as an electron-accepting moiety, into a larger bipolar molecular structure, it is possible to achieve balanced charge transport and efficient exciton (B1674681) harvesting, leading to improved device performance. rsc.org The synthesis of such materials often involves coupling the benzonitrile-containing fragment with other aromatic systems, a process for which derivatives of this compound could be suitably functionalized.

Derivatives and Analogues of 4 3 Oxobutanoyl Benzonitrile

Systematic Exploration of Structural Modifications and Their Synthetic Accessibility

The structural framework of 4-(3-Oxobutanoyl)benzonitrile presents several key positions amenable to modification. These include the aromatic ring, the methylene (B1212753) bridge, and the terminal methyl group of the butanoyl chain. The synthetic accessibility of these modifications is a critical factor in the practical exploration of this chemical space.

Modifications on the Benzene (B151609) Ring: The introduction of various substituents onto the benzene ring can significantly influence the electronic properties of the entire molecule. Electron-donating groups (EDGs) such as methoxy (B1213986) (-OCH3) or alkyl groups, and electron-withdrawing groups (EWGs) like nitro (-NO2) or halo (-F, -Cl, -Br) can be incorporated. The synthesis of these analogues typically starts from the corresponding substituted benzonitriles. For instance, the Claisen condensation of a substituted ethyl benzoate (B1203000) with acetonitrile (B52724) is a common and effective method.

Modifications of the Butanoyl Chain: The terminal methyl group of the butanoyl chain can be replaced with larger alkyl or aryl groups. This is often achieved by employing different esters in the initial Claisen condensation. For example, using ethyl propionate (B1217596) instead of ethyl acetate (B1210297) would yield a 4-(3-oxopentanoyl)benzonitrile (B13483549) analogue. Furthermore, the active methylene group (the -CH2- between the two carbonyls) can be alkylated or arylated under basic conditions, although this can sometimes be challenging due to the reactivity of the β-dicarbonyl system.

A variety of synthetic routes are available for producing these derivatives. The Claisen condensation remains a cornerstone, offering a straightforward approach to the core β-ketonitrile structure. Modifications to this standard procedure, such as the use of different bases (e.g., sodium hydride, sodium ethoxide) and reaction conditions, can be optimized to improve yields and accommodate a wider range of starting materials.

Below is a table summarizing some representative derivatives of this compound and the general synthetic methods for their preparation.

| Derivative Name | Structural Modification | General Synthetic Method |

| 4-(3-Oxo-3-phenylpropanoyl)benzonitrile | Replacement of the terminal methyl with a phenyl group | Claisen condensation of ethyl benzoate and 4-cyanobenzonitrile |

| 4-(3-Oxopentanoyl)benzonitrile | Replacement of the terminal methyl with an ethyl group | Claisen condensation of ethyl propionate and 4-cyanobenzonitrile |

| 2-Methyl-4-(3-oxobutanoyl)benzonitrile | Methyl substitution on the benzene ring | Claisen condensation of ethyl acetate and 2-methyl-4-cyanobenzonitrile |

| 3-Nitro-4-(3-oxobutanoyl)benzonitrile | Nitro substitution on the benzene ring | Claisen condensation of ethyl acetate and 3-nitro-4-cyanobenzonitrile |

| 4-(2-Methyl-3-oxobutanoyl)benzonitrile | Methylation of the active methylene group | Alkylation of this compound with methyl iodide |

Comparative Analysis of Reactivity and Spectroscopic Profiles of Analogues

The structural modifications detailed above have a profound impact on the reactivity and spectroscopic properties of the resulting analogues. A comparative analysis of these profiles provides valuable insights into the structure-property relationships within this class of compounds.

Reactivity: The presence of substituents on the aromatic ring significantly alters the electrophilicity of the carbonyl carbons and the acidity of the methylene protons. Electron-withdrawing groups generally increase the reactivity of the carbonyl groups towards nucleophiles and enhance the acidity of the methylene protons, facilitating enolate formation. Conversely, electron-donating groups tend to decrease this reactivity. For instance, a nitro-substituted analogue would be expected to undergo nucleophilic addition reactions more readily than a methoxy-substituted counterpart. The steric hindrance introduced by bulky substituents, either on the ring or on the butanoyl chain, can also influence reaction rates by impeding the approach of reagents.